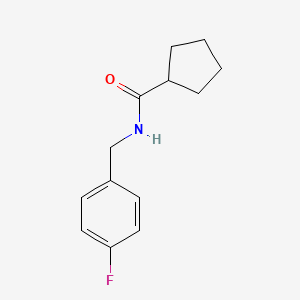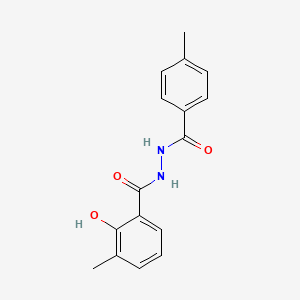![molecular formula C13H20N2O2 B5756847 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5756847.png)
2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol, also known as MPMP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPMP is a phenolic compound that belongs to the class of compounds known as alkylphenols. It has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has also been shown to possess antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to possess anticancer properties, making it a potential treatment for various types of cancer.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in the development of inflammatory diseases. 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has also been shown to inhibit the activity of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a role in the development of asthma and other inflammatory diseases.
Biochemical and Physiological Effects:
2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol in lab experiments is that it possesses multiple biological activities, making it a potential treatment for a range of diseases. Additionally, 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to be relatively non-toxic, making it a potentially safe treatment option. However, one limitation of using 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol in lab experiments is that its mechanism of action is not fully understood, making it difficult to determine its precise effects on biological systems.
Direcciones Futuras
There are several future directions for research on 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol. One area of research could be to further investigate its mechanism of action, in order to better understand its effects on biological systems. Additionally, research could be conducted to determine the optimal dosage and administration of 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol for various diseases. Further studies could also be conducted to investigate the potential side effects of 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol, in order to determine its safety for human use. Finally, research could be conducted to investigate the potential of 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol in combination with other drugs or treatments for various diseases.
Métodos De Síntesis
The synthesis of 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol involves the reaction of 2-methoxy-5-hydroxybenzaldehyde with 4-methylpiperazine in the presence of an acid catalyst. The resulting product is then reduced using sodium borohydride to yield 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol. The yield of this reaction is approximately 60%.
Propiedades
IUPAC Name |
2-methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14-5-7-15(8-6-14)10-11-3-4-13(17-2)12(16)9-11/h3-4,9,16H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNLHQAWDJJXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5756767.png)

![N-[4-(dimethylamino)phenyl]-5-methyl-2-furamide](/img/structure/B5756782.png)
![2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5756786.png)




![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea](/img/structure/B5756837.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5756839.png)

![1-(3-chlorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5756852.png)
![N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide](/img/structure/B5756855.png)